(5-(6-Chloropyridazin-3-yl)-1,3,4-oxadiazol-2-yl)methanol
Overview
Description
(5-(6-Chloropyridazin-3-yl)-1,3,4-oxadiazol-2-yl)methanol is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom at the 6-position and an oxadiazole ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(6-Chloropyridazin-3-yl)-1,3,4-oxadiazol-2-yl)methanol typically involves the following steps:
Formation of the Pyridazine Ring: The starting material, 6-chloropyridazine, can be synthesized by chlorination of pyridazine.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling of the Rings: The final step involves coupling the pyridazine and oxadiazole rings through appropriate linkers and reaction conditions, such as using dehydrating agents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
(5-(6-Chloropyridazin-3-yl)-1,3,4-oxadiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield aldehydes or carboxylic acids, while substitution of the chlorine atom could yield various substituted pyridazines .
Scientific Research Applications
(5-(6-Chloropyridazin-3-yl)-1,3,4-oxadiazol-2-yl)methanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological interactions.
Materials Science: It can be used in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of (5-(6-Chloropyridazin-3-yl)-1,3,4-oxadiazol-2-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Chloropyridazine: A precursor in the synthesis of (5-(6-Chloropyridazin-3-yl)-1,3,4-oxadiazol-2-yl)methanol.
1,3,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents.
Uniqueness
This compound is unique due to its specific combination of a chloropyridazine ring and an oxadiazole ring, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[5-(6-chloropyridazin-3-yl)-1,3,4-oxadiazol-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2/c8-5-2-1-4(9-10-5)7-12-11-6(3-13)14-7/h1-2,13H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGVLXQYWNOYSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=NN=C(O2)CO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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